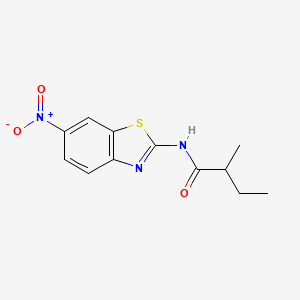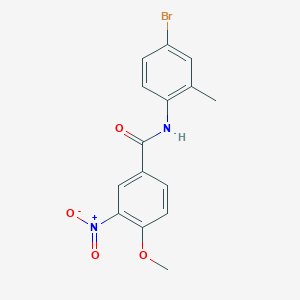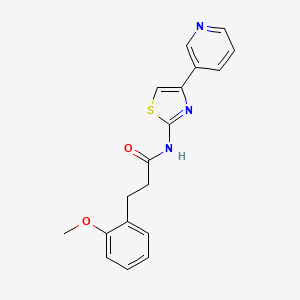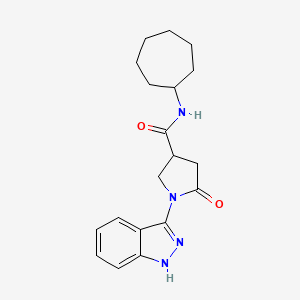
N-(4-methoxy-2-nitrophenyl)-3-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxy-2-nitrophenyl)-3-methylbutanamide is an organic compound with the molecular formula C12H16N2O4. This compound is characterized by the presence of a methoxy group, a nitro group, and an amide group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-2-nitrophenyl)-3-methylbutanamide typically involves the acetylation of 4-methoxy-2-nitroaniline. This process can be carried out using acetic anhydride in the presence of a solvent such as acetic acid. The reaction is usually conducted at room temperature for an extended period to ensure complete acetylation .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-methoxy-2-nitrophenyl)-3-methylbutanamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is 4-amino-2-nitrophenyl-3-methylbutanamide.
Reduction: The major product is 4-methoxy-2-aminophenyl-3-methylbutanamide.
Substitution: The major products depend on the nucleophile used in the reaction.
Applications De Recherche Scientifique
N-(4-methoxy-2-nitrophenyl)-3-methylbutanamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes and pigments due to its stable chemical structure.
Mécanisme D'action
The mechanism of action of N-(4-methoxy-2-nitrophenyl)-3-methylbutanamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-methoxy-3-nitrophenyl)acetamide: Similar in structure but with an acetamide group instead of a butanamide group.
4-methoxy-2-nitroacetanilide: Another structurally similar compound with different functional groups.
Uniqueness
N-(4-methoxy-2-nitrophenyl)-3-methylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its stability and reactivity make it valuable for various research applications .
Propriétés
Formule moléculaire |
C12H16N2O4 |
|---|---|
Poids moléculaire |
252.27 g/mol |
Nom IUPAC |
N-(4-methoxy-2-nitrophenyl)-3-methylbutanamide |
InChI |
InChI=1S/C12H16N2O4/c1-8(2)6-12(15)13-10-5-4-9(18-3)7-11(10)14(16)17/h4-5,7-8H,6H2,1-3H3,(H,13,15) |
Clé InChI |
FONCSEJJZXIMPE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(=O)NC1=C(C=C(C=C1)OC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{3-[(3-chloro-4-methoxyphenyl)amino]-3-oxopropyl}-5-methoxy-1-methyl-1H-indole-2-carboxamide](/img/structure/B14938060.png)


![N,N-diethyl-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B14938069.png)
![N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide](/img/structure/B14938075.png)
![1-{[2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperidine-4-carboxylic acid](/img/structure/B14938088.png)
![3-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]butan-1-one](/img/structure/B14938100.png)

![N-heptyl-3-[(phenylcarbonyl)amino]benzamide](/img/structure/B14938110.png)


![Ethyl 1-[(4,5-dimethoxy-2-nitrophenyl)carbonyl]piperidine-3-carboxylate](/img/structure/B14938141.png)


